molecular formula C9H17NO2 B13537144 Ethyl 6-methylpiperidine-2-carboxylate

Ethyl 6-methylpiperidine-2-carboxylate

Cat. No.: B13537144
M. Wt: 171.24 g/mol
InChI Key: DQAHIIRKOORPQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Substituted Piperidine (B6355638) Ring Systems in Organic Synthesis

The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals. ajchem-a.com This prevalence has led to it being described as a "privileged structure" in medicinal chemistry, as its framework is well-suited for binding to various biological targets. researchgate.net The ability to introduce substituents at different positions on the piperidine ring allows chemists to fine-tune the molecule's steric and electronic properties, significantly impacting its biological activity and pharmacological profile.

Substituted piperidines are core components of numerous alkaloids, including piperine (B192125) (from black pepper), the toxin coniine (from poison hemlock), and solenopsin (B1210030) (fire ant venom). wikipedia.orgrsc.org Their presence extends to a wide range of pharmaceuticals, demonstrating activities such as anticancer, antimicrobial, anti-inflammatory, and effects on the central nervous system. ajchem-a.comresearchgate.net

The 2- and/or 6-substituted piperidines are particularly significant. rsc.org This substitution pattern can block metabolic pathways involving the piperidine ring and influence the three-dimensional conformation of the molecule, which is critical for its interaction with biological receptors. rsc.org Consequently, developing stereoselective methods to construct these substituted piperidine systems has been a major focus of research in organic synthesis for decades. rsc.orgnih.gov

Examples of Bioactive Molecules Containing the Piperidine Ring

Compound ClassExampleSignificance/Use
AlkaloidsConiineToxic component of poison hemlock. wikipedia.org
AlkaloidsSolenopsinToxin found in fire ant venom. rsc.org
PharmaceuticalsDonepezilUsed in the treatment of Alzheimer's disease. nih.gov
PharmaceuticalsMethylphenidateUsed to treat ADHD. nih.gov
PharmaceuticalsBupivacaineLocal anesthetic. researchgate.net

Overview of Ethyl 6-Methylpiperidine-2-carboxylate as a Target Molecule in Chemical Research

This compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and natural product analogues. solubilityofthings.com The ester functional group provides a handle for various chemical transformations, such as reduction to an alcohol, hydrolysis to the corresponding carboxylic acid (6-methylpipecolic acid), or conversion to an amide. nih.gov The methyl group at the 6-position introduces a specific stereocenter, making the molecule a chiral building block for asymmetric synthesis.

Research interest in this molecule stems from its utility in constructing specific, biologically active scaffolds. The 2,6-disubstituted piperidine core is a key feature in several natural alkaloids. rsc.org By using this compound, chemists can gain access to these complex natural products or create novel derivatives for structure-activity relationship (SAR) studies, which are crucial for drug discovery. Its role as a synthetic intermediate allows for the systematic modification of a lead compound to optimize its efficacy and properties. nbinno.com

Historical Context of Piperidine Carboxylate Synthesis and Transformations

The synthesis of piperidine and its derivatives has a long history, with initial methods often relying on the reduction of pyridine (B92270) precursors. wikipedia.orgdtic.mil The hydrogenation of pyridines, typically using metal catalysts under high pressure and temperature, is a fundamental method for producing the saturated piperidine ring. nih.govdtic.mil

The synthesis of piperidine carboxylates, specifically, evolved with the development of more sophisticated organic reactions. Early methods for creating 4-piperidones, which can be precursors to certain piperidine carboxylates, involved the addition of a primary amine to two equivalents of an alkyl acrylate, followed by a Dieckmann condensation. dtic.mil

A significant advancement in the synthesis of 2-substituted piperidine carboxylates came from the use of amino acids as chiral starting materials. researchgate.net This approach allows for the creation of enantiomerically pure piperidine derivatives. For instance, methodologies have been developed to synthesize 2-substituted carboxypiperidines from amino acids with known stereochemistry, often involving the alkylation of the amine with a dihaloalkane to form the ring. nih.govresearchgate.net Another key strategy is the catalytic hydrogenation of substituted pyridine-2-carboxylates (picolinates). The stereoselectivity of this reduction can often be controlled by the choice of catalyst and reaction conditions, providing access to specific isomers of the desired piperidine carboxylate. nih.gov

Evolution of Synthetic Methods for Piperidine Rings

Synthetic StrategyDescriptionKey Features
Pyridine HydrogenationReduction of the aromatic pyridine ring to a saturated piperidine ring. wikipedia.orgOne of the earliest and most direct methods; often requires harsh conditions (high pressure/temperature) and metal catalysts (e.g., Nickel, Rhodium). nih.govdtic.mil
Cyclization ReactionsFormation of the piperidine ring from an acyclic precursor, such as via Mannich, aza-Diels-Alder, or Michael addition reactions. rsc.orgnih.govAllows for the construction of highly substituted piperidines with good stereocontrol.
Dieckmann CondensationIntramolecular condensation of a diester to form a β-keto ester, which can be a precursor to substituted piperidones. dtic.milClassic method for forming six-membered rings.
Synthesis from Amino AcidsUse of natural or synthetic amino acids as chiral building blocks to construct enantiomerically pure piperidine carboxylates. researchgate.netProvides excellent control over stereochemistry at the 2-position.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

ethyl 6-methylpiperidine-2-carboxylate

InChI

InChI=1S/C9H17NO2/c1-3-12-9(11)8-6-4-5-7(2)10-8/h7-8,10H,3-6H2,1-2H3

InChI Key

DQAHIIRKOORPQZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCC(N1)C

Origin of Product

United States

Synthetic Methodologies for Ethyl 6 Methylpiperidine 2 Carboxylate

Classical and Conventional Synthetic Routes

Conventional methods provide foundational and often direct routes to the target compound, typically focusing on well-established reaction mechanisms.

One of the most direct methods for synthesizing Ethyl 6-methylpiperidine-2-carboxylate is the esterification of its corresponding carboxylic acid, 6-methylpiperidine-2-carboxylic acid. nih.gov The Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, is a primary example. masterorganicchemistry.com In this process, the carboxylic acid is heated with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid, to drive the equilibrium toward the formation of the ethyl ester and water. masterorganicchemistry.com

To circumvent the equilibrium limitations of Fischer esterification, activating agents can be employed. Reagents like thionyl chloride (SOCl₂) can be used to convert the carboxylic acid into a more reactive acyl chloride intermediate. This intermediate then readily reacts with ethanol to form the desired ester with high efficiency. A similar approach has been documented for the synthesis of analogous piperidine-2-carboxylates, where 4-methyl-2-piperidinecarboxylic acid hydrochloride is heated to reflux with absolute ethanol and thionyl chloride to yield the corresponding ethyl ester. google.com

Table 1: Representative Conditions for Esterification of Substituted Piperidine-2-carboxylic Acids

Precursor Reagents Solvent Conditions Product
4-Methyl-2-piperidinecarboxylic acid hydrochloride Thionyl chloride Absolute Ethanol Reflux, 4-6 hours 4-Methyl-2-piperidinecarboxylic acid ethyl ester hydrochloride

Reductive amination is a powerful tool for forming C-N bonds and can be applied intramolecularly to construct the piperidine (B6355638) ring itself. researchgate.netchemrxiv.org This strategy typically begins with a linear precursor containing a primary amine at one end and a ketone or aldehyde at the other. The key intermediate is a δ-amino ketone, which undergoes spontaneous intramolecular cyclization to form a cyclic imine (a tetrahydropyridine (B1245486) derivative). Subsequent reduction of this imine with a reducing agent like sodium borohydride (B1222165) or sodium cyanoborohydride yields the piperidine ring. researchgate.net

For the synthesis of this compound, this would involve a linear ethyl 6-amino-7-oxoheptanoate precursor. The intramolecular condensation between the amino group and the ketone at the 7-position would form the cyclic imine, which upon reduction, furnishes the desired 6-methylpiperidine scaffold. The stereochemistry at the 2- and 6-positions can be influenced by the choice of reducing agent and reaction conditions.

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer an efficient approach to complex heterocyclic scaffolds like piperidines. derpharmachemica.comnih.gov The Mannich reaction and its variants are particularly relevant for constructing substituted piperidines. acs.org A general and practical approach inspired by the biosynthesis of piperidine alkaloids involves a stereoselective three-component vinylogous Mannich-type reaction. rsc.orgrsc.org In this strategy, a functionalized dienolate, an aldehyde, and an amine can be combined to assemble a δ-amino carbonyl precursor, which then cyclizes to form a dihydropyridinone. rsc.org This intermediate can be further elaborated and reduced to yield a variety of multi-substituted chiral piperidines. rsc.orgrsc.org This method provides a versatile platform for building polyfunctional piperidine compounds. rsc.org

Advanced and Stereoselective Synthetic Approaches

Modern synthetic methods offer enhanced control over stereochemistry, which is crucial for producing specific isomers of this compound.

Asymmetric hydrogenation is a premier method for the stereoselective reduction of unsaturated precursors, such as tetrahydropyridine derivatives, to form chiral piperidines. okayama-u.ac.jpamanote.comrsc.org This technique employs chiral transition-metal catalysts, often based on rhodium or ruthenium, to deliver hydrogen across a double bond with high enantioselectivity. For instance, N-acylated β-enamine esters have been successfully hydrogenated using Rh/DuanPhos catalyst systems, achieving excellent activity and enantioselectivity (e.g., 99% ee). okayama-u.ac.jp

Similarly, asymmetric transfer hydrogenation (ATH) of cyclic imines using catalysts like [RuCl(η⁶-p-cymene)TsDPEN] with a formic acid/base mixture as the hydrogen source can rapidly produce highly enantioselective amines. researchgate.netmdpi.com By starting with a suitable ethyl 6-methyl-2,3,4,5-tetrahydropyridine-2-carboxylate precursor, asymmetric hydrogenation can provide direct access to specific enantiomers of the final product.

Table 2: Catalyst Performance in Asymmetric Hydrogenation for Piperidine Synthesis

Catalyst System Substrate Type Hydrogen Source Typical Enantioselectivity (ee)
Rh/DuanPhos N-acylated β-enamine ester H₂ >99% okayama-u.ac.jp

Sophisticated intramolecular cyclization reactions provide powerful and stereocontrolled methods for constructing the piperidine ring.

Aza-Heck Reactions: The aza-Heck reaction is a palladium-catalyzed process that forms N-heterocycles through the intramolecular cyclization of an amine derivative onto an alkene. nih.gov In a modern variation, an activated N-O bond replaces the traditional C-X bond, where an aza-Pd(II) intermediate engages a pendant alkene in a Heck-like manner. rsc.org This methodology has been effectively used for the 6-exo cyclization of N-(pentafluorobenzoyloxy)carbamates to give protected piperidines. nih.gov The reaction proceeds via oxidative initiation at the nitrogen, C-N bond-forming migratory insertion of the alkene, and subsequent β-hydride elimination. nih.govresearchgate.net This approach provides a flexible route to substituted piperidines and can be rendered enantioselective. thieme-connect.com

Radical Cyclizations: Free-radical cyclization offers another effective strategy for piperidine synthesis. rsc.org A notable approach involves the cyclization of 7-substituted-6-aza-8-bromooct-2-enoates. nih.govacs.org The reaction is initiated by a radical initiator (e.g., AIBN) and a tin-based reagent like tributyltin hydride, which generates a radical that cyclizes in a 6-exo fashion onto the alkene. acs.org This method typically affords trans-piperidines with moderate diastereoselectivity. nih.gov Interestingly, research has shown that using tris(trimethylsilyl)silane (B43935) instead of tributyltin hydride can dramatically enhance the diastereoselectivity, in some cases up to 99:1, due to a cascade process that selectively rearranges the minor stereoisomer. nih.govacs.org

Mannich-type Reactions: As an advanced application of the classical reaction, intramolecular Mannich-type reactions are used for stereoselective piperidine synthesis. This approach often involves the cyclization of δ-amino aldehydes or their equivalents. Inspired by biosynthesis, these reactions can assemble complex, polyfunctional piperidine structures with high levels of stereocontrol, serving as a cornerstone for building a variety of chiral piperidine compounds. rsc.orgrsc.orgscispace.com

Metal-Catalyzed Ring-Forming Reactions (e.g., Palladium, Rhodium, Iron Catalysis)

Transition metal catalysis provides powerful and stereoselective methods for constructing piperidine rings. mdpi.com These reactions often proceed under mild conditions and allow for the formation of complex cyclic structures with high efficiency. mdpi.com

Palladium Catalysis: Palladium-catalyzed reactions are widely used for the synthesis of 2,6-disubstituted piperidines. One effective method involves the Pd(II)-catalyzed cyclization of N-protected ζ-amino allylic alcohols. nih.govacs.org This reaction proceeds via a 1,3-chirality transfer mechanism, where the stereochemistry of the allylic alcohol dictates the stereochemical outcome of the cyclized product. nih.govacs.org For instance, the use of PdCl2(CH3CN)2 as a catalyst in THF has been shown to produce substituted piperidines with high stereoselectivity. nih.govacs.org Both cis- and trans-2,6-disubstituted piperidines can be selectively synthesized by controlling the reaction conditions and the nature of the protecting groups on the substrate. clockss.org Substrate-controlled diastereoselective Pd(II)-catalyzed cyclization can yield cis-2,6-disubstituted piperidines from precursors with unprotected primary alcohols. clockss.org

Rhodium Catalysis: Rhodium catalysts are also effective in forming piperidine rings. A notable example is the rhodium-catalyzed asymmetric [2+2+2] cycloaddition, which can be used to construct highly substituted piperidine scaffolds. nih.gov This method allows for the creation of a stereocenter in a catalytic, asymmetric fashion, which then directs the diastereoselectivity of subsequent transformations like hydrogenation. nih.gov Additionally, rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts offers a route to chiral piperidines with excellent diastereo- and enantioselectivity. dicp.ac.cn

Iron Catalysis: While less common for this specific scaffold, iron-catalyzed cyclization reactions represent an emerging area in the synthesis of nitrogen heterocycles. mdpi.com These catalysts are advantageous due to iron's low cost and toxicity. Iron catalysts have been shown to be effective in the cyclization of ketoxime carboxylates to form various N-heterocycles. mdpi.com

Catalyst SystemReaction TypeKey Features
PdCl₂(CH₃CN)₂ Intramolecular AminationHigh stereoselectivity via 1,3-chirality transfer from allylic alcohols. nih.govacs.org
PdCl₂ Diastereoselective CyclizationSubstrate-controlled formation of cis-2,6-disubstituted piperidines. clockss.org
[RhCp*Cl₂]₂ Transfer HydrogenationAsymmetric reduction of pyridinium salts to chiral piperidines. dicp.ac.cn
Rhodium(I) Complexes [2+2+2] CycloadditionCatalytic, asymmetric route to polysubstituted piperidines. nih.gov

Chiral Pool Synthesis Utilizing Precursor Stereochemistry

The chiral pool approach leverages naturally occurring chiral molecules, such as amino acids, to establish key stereocenters in the target molecule. mdpi.comresearchgate.net This strategy is highly effective for the asymmetric synthesis of complex natural products. mdpi.com

Amino acids like L-serine and L-lysine are common starting materials for synthesizing substituted piperidines. whiterose.ac.uk For example, 2,6-disubstituted piperidines can be formed from the reductive cyclization of 6-oxoamino acid derivatives, which are themselves prepared via conjugate addition of organozinc reagents derived from L-serine to enones. whiterose.ac.uk The inherent chirality of the starting amino acid is transferred to the final piperidine product, controlling its stereochemistry. mdpi.com This method has been successfully applied to the synthesis of various piperidine alkaloids. whiterose.ac.uk

Diastereoselective and Enantioselective Methodologies

Achieving stereocontrol is a central theme in the synthesis of 2,6-disubstituted piperidines. rsc.orgbohrium.com Various methods have been developed to selectively produce specific diastereomers (cis or trans) and enantiomers (R or S).

Diastereoselective Methods:

Reductive Amination: This is a versatile strategy where the stereochemical outcome (cis vs. trans) can be influenced by the choice of catalyst and reaction conditions. bohrium.com

Intramolecular aza-Michael Reactions (IMAMR): Organocatalytic IMAMR can produce enantiomerically enriched 2,6-disubstituted piperidines. nih.gov The use of bases like TBAF can favor the formation of trans-isomers. nih.gov

Lithiation-Trapping: Diastereoselective lithiation of N-Boc protected piperidines followed by trapping with an electrophile (like CO₂) can be used to synthesize specific diastereomers, such as the trans-2,6-disubstituted product, which may be inaccessible through other routes like base-mediated epimerization. rsc.org

Enantioselective Methods:

Metal-Catalyzed Asymmetric Reactions: As mentioned, rhodium-catalyzed [2+2+2] cycloadditions and transfer hydrogenations provide high enantioselectivity. nih.govdicp.ac.cn Similarly, iridium-catalyzed allylic cyclizations can be used to synthesize specific enantiomers of vinylpiperidines by choosing the appropriate enantiomer of the catalyst. nih.gov

Kinetic Resolution: Racemic mixtures of piperidines can be resolved using chiral bases. For example, the kinetic resolution of N-Boc-spirocyclic 2-arylpiperidines using n-BuLi/(+)-sparteine achieves high enantiomeric ratios. rsc.org

Functional Group Interconversions on the Piperidine Ring

Once the piperidine ring is formed, its substituents can be modified to generate diverse analogues.

Transformations at the Nitrogen Atom

The secondary amine of the piperidine ring is a key site for functionalization.

N-Alkylation: The nitrogen can be alkylated using various alkyl halides. For instance, reductive methylation is a common method to introduce a methyl group onto the nitrogen. google.com

N-Acylation and Protecting Groups: The nitrogen is frequently protected to prevent unwanted side reactions and to influence the stereochemical course of subsequent transformations. rsc.org Common protecting groups include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). clockss.org The choice of the N-protecting group can be crucial; for example, installing a Boc group on a sterically hindered cis-2,6-disubstituted system can be challenging. rsc.org

Modifications at the Ester Moiety

The ethyl ester at the C2 position is a versatile functional handle that can undergo several transformations.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid (6-methylpipecolic acid) under basic conditions, for example, by refluxing with sodium hydroxide (B78521) in a methanol/water mixture. google.comnih.gov

Reduction: The ester group can be reduced to a primary alcohol. This is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). researchgate.netyoutube.com Milder reagents like sodium borohydride are generally not strong enough to reduce esters unless the carbonyl group is activated, for instance, by conversion to a mixed anhydride. researchgate.netyoutube.com

Amide Formation: The ester can be converted to an amide. This can be achieved by first hydrolyzing the ester to the carboxylic acid, which is then coupled with an amine using a coupling agent like EDCI. nih.gov

TransformationReagent(s)Product Functional Group
Ester Hydrolysis NaOH, H₂O/MeOHCarboxylic Acid google.com
Ester Reduction LiAlH₄Primary Alcohol youtube.com
Amide Formation 1. NaOH2. Amine, EDCIAmide nih.gov

Substituent Effects on Reaction Pathways

The substituents at C2 and C6 significantly influence the conformation and reactivity of the piperidine ring.

Conformational Preference: 2,6-disubstituted piperidines typically adopt a chair conformation. nih.gov The substituents prefer to occupy equatorial positions to minimize steric strain. However, the presence of an N-acyl group can lead to A(1,3) strain, which may favor a conformation where the C2 substituent is axial. nih.gov In some highly substituted or sterically hindered cases, such as with N-nitroso derivatives or certain tetrasubstituted piperidines, boat or twist-boat conformations can become significant or even preferred. rsc.orgias.ac.inorganic-chemistry.org

Stereoelectronic Effects: The orientation of the substituents affects the stereochemical outcome of reactions. For example, in the diastereoselective lithiation of N-Boc piperidines, the lowest energy conformation of the starting material dictates which diastereomer is formed. For N-Boc 2-methyl piperidine, the conformation with an axial 2-methyl group is favored to avoid A(1,3) strain, leading to the formation of the 2,6-trans isomer upon equatorial lithiation and trapping. rsc.org

Reactivity: The electronic nature of substituents can alter the nucleophilicity and basicity of the ring nitrogen, affecting its reactivity in subsequent reactions. mdpi.com

Reaction Mechanisms and Chemical Transformations of Ethyl 6 Methylpiperidine 2 Carboxylate

Mechanistic Investigations of Thermal and Catalytic Reactions

The thermal decomposition of heterocyclic esters is a subject of significant interest for understanding their stability and reaction pathways under elevated temperatures. While direct studies on Ethyl 6-methylpiperidine-2-carboxylate are not extensively documented, analogies can be drawn from research on other nitrogen-rich heterocyclic esters. The thermal decomposition of such compounds typically initiates with the cleavage of the weakest bonds within the structure. For this compound, this would likely involve the ester group or the C-N bonds within the piperidine (B6355638) ring.

Studies on similar heterocyclic esters have shown that decomposition in an inert atmosphere often begins at temperatures above 250°C. nih.gov The initial steps are believed to involve the breaking of bonds within the ester functionality, followed by the fragmentation of the heterocyclic ring at higher temperatures. nih.gov The process can be complex, with multiple decomposition stages occurring as the temperature increases, indicating that bonds with slightly different thermal decomposition energies are breaking sequentially or concurrently. nih.gov

Catalytic reactions of piperidine derivatives are diverse. For instance, palladium-catalyzed reactions are utilized for the synthesis and functionalization of substituted piperidines. ajchem-a.com The nitrogen atom and the alpha-carbon to the carboxylate are key sites for catalytic transformations. In the context of this compound, catalytic hydrogenation of the corresponding pyridine (B92270) precursor is a common synthetic route, often employing catalysts like platinum or rhodium under pressure. nih.gov Furthermore, catalytic amidations, converting the ester to an amide, can be achieved using various metal-based or organocatalysts, which facilitate the nucleophilic attack of an amine on the ester carbonyl. mdpi.com

Gas-Phase Elimination Kinetics and Transition State Analysis

Detailed experimental data on the gas-phase elimination kinetics of this compound is scarce. However, computational studies on related piperidine structures provide valuable insights into potential transition states. For example, Density Functional Theory (DFT) calculations have been used to investigate the rotational barriers and conformational preferences of N-substituted piperidines. acs.org These studies reveal that the energy barriers for conformational changes, such as the rotation of a substituent on the nitrogen atom, are relatively low. acs.org

For a potential gas-phase elimination reaction, such as a Hofmann-type elimination if the nitrogen were quaternized, or a thermal elimination of the ester group, the transition state would involve a specific geometric arrangement of the atoms. Transition state calculations for the decomposition of related compounds have been performed to predict reaction rates and mechanisms. researchgate.net For this compound, a plausible thermal elimination pathway could involve the loss of ethylene (B1197577) from the ethyl ester group, proceeding through a six-membered cyclic transition state, analogous to the pyrolysis of other esters. The kinetics of such a reaction would be governed by the activation energy of this transition state.

Table 1: Calculated Activation Parameters for N-Boc Group Rotation in a Related Piperidine Derivative acs.org The following data is for N-Boc-2-phenyl-4-methylenepiperidine and is presented to illustrate the type of data obtained from transition state analysis.

ParameterExperimental Value (VT-NMR)Calculated Value (DFT)
ΔH‰ (kJ/mol)~50~43
ΔS‰ (J/K/mol)~ -10~ -63
ΔG‰ at 195 K (kJ/mol)~52~55

Reactivity Profiles of the Piperidine Nitrogen and Carboxylate Ester

The chemical reactivity of this compound is dominated by its two primary functional groups: the secondary amine of the piperidine ring and the carboxylate ester.

Piperidine Nitrogen: The nitrogen atom in the piperidine ring is nucleophilic and basic. It readily participates in a variety of reactions:

N-Alkylation and N-Acylation: The nitrogen can be alkylated with alkyl halides or acylated with acid chlorides or anhydrides to form N-substituted derivatives. acs.org This is a fundamental transformation for modifying the properties of the piperidine core.

Salt Formation: As a base, the piperidine nitrogen reacts with acids to form hydrochloride or other salts, which can be useful for purification or formulation. google.com

Oxidative Carbonylation: In the presence of suitable catalysts, the nitrogen can undergo oxidative carbonylation reactions. lookchem.com

Carboxylate Ester: The ethyl carboxylate group is susceptible to nucleophilic acyl substitution:

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 6-methylpiperidine-2-carboxylic acid (also known as 6-methylpipecolic acid). orgsyn.org

Amidation: Reaction with amines, often under catalytic conditions, converts the ester into the corresponding amide. mdpi.com

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the corresponding primary alcohol, (6-methylpiperidin-2-yl)methanol.

Transesterification: Treatment with another alcohol in the presence of an acid or base catalyst can exchange the ethyl group for a different alkyl group.

The presence of the methyl group at the 6-position can introduce steric hindrance, potentially influencing the rate and regioselectivity of reactions at both the nitrogen and the C2-carboxylate group.

Ring Transformations and Rearrangement Processes

While the piperidine ring is a relatively stable six-membered heterocycle, it can undergo ring transformations and rearrangements under specific conditions, although such reactions are not commonly reported for simple derivatives like this compound.

Ring-opening reactions are more characteristic of strained heterocyclic systems like aziridines. clockss.orgmdpi.com However, highly functionalized piperidines can be synthesized through intramolecular cyclization reactions, which can be considered a form of ring formation rather than transformation. researchgate.netmaxapress.com For instance, radical-mediated cyclizations of linear amino-aldehydes can lead to the formation of the piperidine skeleton. maxapress.com

Rearrangement reactions such as the Beckmann or Curtius rearrangements are known tools for synthesizing heterocyclic compounds like piperazines, but their application starting from a pre-formed piperidine ring like that in this compound is not a typical synthetic route. tandfonline.com More relevant to piperidine chemistry are intramolecular rearrangements that might occur under specific catalytic or thermal conditions, potentially leading to changes in the substitution pattern or ring size, though no specific examples for this compound were found in the reviewed literature.

Theoretical and Computational Investigations of Ethyl 6 Methylpiperidine 2 Carboxylate

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived. For a molecule like Ethyl 6-methylpiperidine-2-carboxylate, DFT methods such as B3LYP and M06-2X are commonly employed with basis sets like 6-31G(d) or 6-311++G(d,p) to balance computational cost and accuracy.

The first step in most computational studies is geometry optimization, a process where the algorithm systematically alters the positions of the atoms to find the lowest energy conformation, corresponding to the most stable molecular structure. For this compound, this process would confirm that the piperidine (B6355638) ring adopts a stable chair conformation to minimize angular and torsional strain.

The optimization would provide precise predictions of bond lengths, bond angles, and dihedral angles. These theoretical parameters are invaluable for supporting experimental data from techniques like X-ray crystallography. For instance, calculations can help distinguish between different stereoisomers, such as the cis and trans forms, by comparing their relative energies. The cis isomer (with the 6-methyl and 2-carboxylate groups on the same side of the ring) and the trans isomer would have distinct optimized geometries and energies, allowing for the identification of the thermodynamically more stable form.

ParameterTypical Calculated Value (Å or °)Description
Bond Lengths (Å)
C-N (ring)~1.47Average carbon-nitrogen bond length within the piperidine ring.
C-C (ring)~1.54Average carbon-carbon single bond length in the saturated ring.
C=O (ester)~1.21Carbonyl double bond in the ethyl carboxylate group.
C-O (ester)~1.36Single bond between the carbonyl carbon and the ethoxy oxygen.
**Bond Angles (°) **
C-N-C (ring)~111.5Angle around the nitrogen atom, indicative of sp³ hybridization.
N-C-C (ring)~110.8Angles within the ring, close to the ideal tetrahedral angle.
O=C-O (ester)~125.0Angle defining the geometry of the carboxylate group.

Note: The values presented are representative and would be precisely determined for each specific stereoisomer through DFT calculations (e.g., at the B3LYP/6-311G* level).*

Once the geometry is optimized, the electronic structure can be analyzed. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's reactivity. The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom due to its lone pair of electrons. The LUMO is anticipated to be centered on the π* orbital of the carbonyl group (C=O) in the ester function, as this is the most electron-deficient region.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It is used to predict how a molecule will interact with other charged species. In the MEP map of this compound, the most electron-rich (negative potential, typically colored red) regions would be around the carbonyl oxygen and the nitrogen atom. These sites are susceptible to electrophilic attack. Conversely, electron-deficient (positive potential, colored blue) regions, such as the hydrogen atom on the piperidine nitrogen (N-H), represent sites for nucleophilic attack.

PropertyExpected Computational ResultSignificance
HOMO Energy Negative value (e.g., ~ -6.5 eV)Indicates the energy required to remove an electron; related to ionization potential.
LUMO Energy Positive or slightly negative value (e.g., ~ +0.5 eV)Indicates the energy released when an electron is added; related to electron affinity.
HOMO-LUMO Gap ~ 7.0 eVA large gap suggests high kinetic stability and low chemical reactivity.
MEP Negative Site Localized on the carbonyl oxygen (C=O) and nitrogen atom.Predicts sites for interaction with electrophiles and participation in hydrogen bonding as an acceptor.
MEP Positive Site Localized on the N-H proton.Predicts the site for interaction with nucleophiles and participation in hydrogen bonding as a donor.

The piperidine ring in this compound is not static; it exists in a dynamic equilibrium of conformations. The primary conformation is the chair form, but the orientation of the substituents (6-methyl and 2-carboxylate groups) is critical. These groups can be in either an axial or equatorial position.

For a 2,6-disubstituted piperidine, four chair conformations are possible:

cis, di-equatorial: Both groups are equatorial.

cis, di-axial: Both groups are axial.

trans, axial-equatorial: One group is axial, the other is equatorial.

trans, equatorial-axial: The reverse of the above.

Computational analysis can determine the relative free energies (ΔG) of these conformers. Generally, bulky substituents prefer the equatorial position to avoid steric clashes with axial hydrogens on the same side of the ring (1,3-diaxial interactions). Therefore, the cis-isomer is expected to be most stable in the di-equatorial conformation. For the trans-isomer, the conformation where the larger ethyl carboxylate group is equatorial and the smaller methyl group is axial is likely to be favored. Studies on related 2-methylpiperidines have shown that allylic strain can also influence conformational preferences, particularly when the nitrogen atom is part of an amide or is bonded to an sp²-hybridized atom. nih.gov

Spectroscopic Parameter Prediction through Computational Chemistry

Computational methods are widely used to predict spectroscopic data, which serves as a powerful tool for interpreting experimental spectra and confirming molecular structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most important techniques for structural elucidation. Theoretical calculations, typically using the Gauge-Independent Atomic Orbital (GIAO) method on a DFT-optimized geometry, can predict ¹H and ¹³C chemical shifts. These predicted spectra are invaluable for assigning experimental peaks and for distinguishing between isomers. The calculated shifts for the cis and trans isomers of this compound would be distinct, particularly for the protons and carbons on the piperidine ring, providing a clear method for stereochemical assignment.

Atom TypeExpected ¹H Chemical Shift Range (ppm)Expected ¹³C Chemical Shift Range (ppm)Notes
Piperidine Ring
H-2, H-63.0 - 3.555 - 65Protons and carbons alpha to the nitrogen. Shifts are sensitive to the axial/equatorial orientation.
H-3, H-4, H-51.2 - 2.020 - 35Methylene protons and carbons of the ring.
Substituents
6-CH₃1.1 - 1.315 - 25Methyl group protons and carbon.
Ester -OCH₂CH₃~4.1 (quartet)~60Methylene group of the ethyl ester.
Ester -OCH₂CH₃~1.2 (triplet)~14Methyl group of the ethyl ester.
Ester C=O-170 - 175Carbonyl carbon, typically unprotonated.

Note: These are estimated ranges. Precise values are obtained via GIAO/DFT calculations and are sensitive to the specific conformer and solvent model used.

Vibrational ModeExpected Calculated Frequency (cm⁻¹)Expected IntensityFunctional Group
N-H Stretch3300 - 3350MediumPiperidine N-H
C-H Stretch (sp³)2850 - 3000StrongRing and Ethyl/Methyl C-H
C=O Stretch1730 - 1750Very Strong (IR)Ester Carbonyl
C-N Stretch1180 - 1250MediumPiperidine C-N
C-O Stretch1150 - 1200StrongEster C-O

Reaction Pathway Modeling and Transition State Characterization

The synthesis of the 6-methylpiperidine-2-carboxylate core typically involves the catalytic hydrogenation of a corresponding substituted pyridine (B92270) precursor, such as ethyl 6-methylpyridine-2-carboxylate. Computational modeling, particularly using Density Functional Theory (DFT), has been instrumental in understanding the mechanisms of such transformations. scholaris.cauobaghdad.edu.iqrsc.org

Hydrogenation of Substituted Pyridines:

DFT studies on the hydrogenation of pyridine derivatives over various catalysts, such as γ-Mo2N, reveal a stepwise mechanism. scholaris.cauobaghdad.edu.iqresearchgate.net The reaction pathway generally proceeds through the following key stages:

Adsorption of the Pyridine Derivative: The initial step involves the adsorption of the pyridine ring onto the catalyst surface. The orientation of the molecule (side-on or end-on) and the specific atoms interacting with the catalyst are crucial in determining the subsequent reaction steps. uobaghdad.edu.iq

Stepwise Hydrogenation: The hydrogenation of the aromatic ring occurs in a stepwise manner, involving the sequential addition of hydrogen atoms. This process leads to the formation of various dihydropyridine (B1217469) and tetrahydropyridine (B1245486) intermediates. scholaris.ca

Transition States: Each hydrogenation step proceeds through a transition state, which represents the highest energy point along the reaction coordinate for that particular step. The characterization of these transition states, including their geometry and energy, is critical for understanding the reaction kinetics and selectivity. For instance, in the hydrogenation of 2-phenyl-6-methyl-pyridine catalyzed by a Lewis acid, DFT calculations have identified the proton transfer in the second hydrogenation step as the rate-limiting step, with a significant free energy barrier. rsc.org

Formation of the Piperidine Ring: The final series of hydrogenation steps lead to the saturation of the ring and the formation of the stable piperidine product. The stereochemistry of the final product, particularly the relative orientation of the substituents at the 2 and 6 positions, is often determined during these final hydrogenation steps.

Computational Details from Analogous Systems:

A DFT study on the hydrogenation of pyridine over a γ-Mo2N(111) surface provides a model for the energetic landscape of such reactions. The study calculated the energy barriers for each successive hydrogenation step, identifying the formation of 1,3,2,6-tetrahydropyridine as a key intermediate with a calculated energy barrier of 16.6 kcal/mol for its formation. scholaris.ca While these values are specific to the pyridine-γ-Mo2N system, they provide a qualitative understanding of the energy profile for the formation of a piperidine ring from a pyridine precursor.

Reaction StepIntermediateProductActivation Energy (kcal/mol)
Third Hydrogenation1,3,2-Trihydropyridine1,3,2,6-Tetrahydropyridine16.6
Fourth Hydrogenation1,3,2,6-TetrahydropyridinePiperidine(Not specified)

Table 1: Representative calculated activation energies for the stepwise hydrogenation of pyridine, based on a DFT study of the reaction over a γ-Mo2N catalyst. The values provide a general insight into the energy barriers involved in piperidine ring formation. scholaris.ca

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the electronic structure of molecules, including charge distribution, hybridization, and donor-acceptor interactions between orbitals. While a specific NBO analysis for this compound is not available, data from related heterocyclic systems can provide valuable insights into its electronic characteristics.

Charge Distribution and Hybridization:

In a piperidine ring, the nitrogen atom is typically sp³ hybridized and possesses a lone pair of electrons. This lone pair plays a crucial role in the chemical reactivity and intermolecular interactions of the molecule. The carbon atoms of the ring are also sp³ hybridized. The presence of an electron-withdrawing carboxylate group at the 2-position and an electron-donating methyl group at the 6-position would be expected to influence the charge distribution within the ring.

Donor-Acceptor Interactions:

NBO analysis of a highly functionalized tetrahydropyridine derivative revealed significant donor-acceptor interactions. nih.gov These interactions, often described as hyperconjugation, involve the delocalization of electron density from occupied (donor) bonding or lone pair orbitals to unoccupied (acceptor) antibonding orbitals.

In the case of this compound, key donor-acceptor interactions would likely include:

n(N) → σ(C-C):* Delocalization of the nitrogen lone pair into the antibonding orbitals of the adjacent C-C bonds of the piperidine ring. This interaction contributes to the stability of the ring conformation.

σ(C-H) → σ(C-C):* Hyperconjugation involving the C-H bonds of the methyl group and the C-C bonds of the ring.

n(O) → σ(C-C) and n(O) → π(C=O):** Interactions involving the lone pairs of the oxygen atoms of the ethyl carboxylate group with the adjacent C-C bond and the carbonyl π system, respectively. These interactions influence the conformation and reactivity of the ester group.

NBO Analysis of a Functionalized Tetrahydropyridine:

A study on a synthesized tetrahydropyridine derivative provides an example of the insights gained from NBO analysis. The analysis identified significant intramolecular hydrogen bonding and quantified the stabilization energies from various donor-acceptor interactions. nih.gov

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
N-HC=O(Value not specified, but indicates intramolecular H-bond)
C-HC-C(Various interactions contributing to overall stability)
O(lp)C-N(Interactions involving ester group)

Table 2: A representative table illustrating the types of donor-acceptor interactions and their stabilization energies that can be determined through NBO analysis, based on a study of a functionalized tetrahydropyridine. nih.gov Such interactions are expected to be present in this compound and would be crucial in determining its conformational preferences and reactivity.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For Ethyl 6-methylpiperidine-2-carboxylate, various NMR experiments are employed to determine its constitution, connectivity, and stereochemistry. Due to the limited availability of direct spectral data for this compound, data from its close analog, cis-mthis compound, is utilized for illustrative purposes, with necessary adjustments for the ethyl ester group. rsc.org

¹H NMR spectroscopy reveals the chemical environment of each proton in the molecule, their relative numbers, and the connectivity between neighboring protons through spin-spin coupling. The spectrum of this compound is expected to show distinct signals for the protons on the piperidine (B6355638) ring, the methyl group at the 6-position, and the ethyl ester group.

The chemical shifts (δ) are influenced by the electron-withdrawing effects of the nitrogen atom and the carboxylate group. The multiplicity of each signal (singlet, doublet, triplet, quartet, or multiplet) is determined by the number of adjacent protons, following the n+1 rule. The coupling constants (J values) provide valuable information about the dihedral angles between coupled protons, which is crucial for stereochemical assignments. rsc.org

Table 1: Predicted ¹H NMR Data for cis-Ethyl 6-methylpiperidine-2-carboxylate

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~3.52d10.5
H-6~3.12m-
-OCH₂CH₃~4.15q7.1
Piperidine Ring CH₂1.30 - 1.70m-
6-CH₃~0.93d7.0
-OCH₂CH₃~1.25t7.1
N-HVariablebr s-

Data is inferred from the reported spectrum of cis-mthis compound. rsc.org

¹³C NMR spectroscopy provides information about the number and types of carbon atoms in a molecule. Each chemically non-equivalent carbon atom gives a distinct signal. The chemical shifts in the ¹³C NMR spectrum of this compound would confirm the presence of the carbonyl carbon of the ester, the carbons of the piperidine ring, the methyl group, and the ethyl group.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O~174.0
C-2~58.0
C-6~52.0
-OCH₂CH₃~60.5
C-3, C-4, C-520.0 - 35.0
6-CH₃~18.0
-OCH₂CH₃~14.0

Data is estimated based on typical values for similar piperidine and ethyl ester structures.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C NMR spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, COSY would reveal the connectivity of the protons within the piperidine ring, for instance, showing a cross-peak between the H-2 proton and the protons on the adjacent C-3 carbon.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms in the piperidine ring and the ethyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are separated by two or three bonds. HMBC is particularly useful for identifying quaternary carbons and for connecting different parts of the molecule. For example, a correlation would be expected between the carbonyl carbon (C=O) and the protons of the ethyl group (-OCH₂CH₃) and the H-2 proton.

The relative stereochemistry of the substituents on the piperidine ring (the carboxylate group at C-2 and the methyl group at C-6) can be determined by analyzing the coupling constants in the ¹H NMR spectrum. The magnitude of the ³JHH coupling constants between adjacent protons depends on the dihedral angle between them.

For a cis configuration, where both substituents are on the same side of the ring, the protons at C-2 and C-6 are typically in axial positions in the preferred chair conformation. This leads to large axial-axial coupling constants (typically 10-13 Hz) with the adjacent axial protons. Conversely, a trans configuration would likely result in one axial and one equatorial substituent, leading to smaller axial-equatorial or equatorial-equatorial coupling constants (typically 2-5 Hz). For instance, a ³JHH coupling constant of 10.5 Hz for the H-2 proton and 13.0 Hz for the H-6 proton would strongly suggest that both are in axial positions, confirming a cis relative stereochemistry. rsc.org

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bond, C-H bonds, the C=O of the ester, and C-O and C-N single bonds. Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially for the C-C backbone of the piperidine ring.

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
N-HStretching3300 - 3500 (broad)Weak
C-H (sp³)Stretching2850 - 3000Strong
C=O (Ester)Stretching1730 - 1750 (strong)Moderate
C-OStretching1000 - 1300Weak
C-NStretching1020 - 1250Moderate

Data is based on typical vibrational frequencies for secondary amines and ethyl esters. researchgate.netuh.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. The nominal molecular weight of this compound (C₉H₁₇NO₂) is 171.24 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 171. The fragmentation pattern would provide further structural information. Common fragmentation pathways for piperidine derivatives include the loss of the substituent at the 2-position and alpha-cleavage adjacent to the nitrogen atom. For an ethyl ester, a characteristic loss of an ethoxy radical (-•OCH₂CH₃, 45 Da) or ethylene (B1197577) (C₂H₄, 28 Da) via a McLafferty rearrangement is often observed. The fragmentation of the piperidine ring itself would also lead to a series of smaller fragment ions. The mass spectrum of the related compound, ethyl pipecolinate (ethyl piperidine-2-carboxylate), shows a prominent peak corresponding to the loss of the ethoxycarbonyl group. nist.gov

Table 4: Predicted Key Mass Spectral Fragments for this compound

m/z ValuePossible Fragment
171[M]⁺ (Molecular Ion)
156[M - CH₃]⁺
126[M - OCH₂CH₃]⁺
98[M - COOCH₂CH₃]⁺
84Piperidine ring fragment

Absence of Publicly Available Crystallographic Data for this compound

Despite a comprehensive search of scientific literature and crystallographic databases, no experimental X-ray crystallography data for the solid-state molecular structure of this compound has been found in the public domain. Therefore, a detailed analysis of its crystal packing and a corresponding data table cannot be provided.

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides crucial information, including bond lengths, bond angles, and torsion angles, which define the conformation of the molecule. Furthermore, it elucidates the packing of molecules within the crystal lattice, revealing intermolecular interactions such as hydrogen bonds and van der Waals forces that govern the solid-state properties of a compound.

While structural data exists for related compounds, such as piperidine derivatives with different substituents or the corresponding 6-methylpiperidine-2-carboxylic acid, these are not substitutes for the specific crystallographic information of the title compound, the ethyl ester. The presence and orientation of the ethyl group would significantly influence the molecular conformation and the crystal packing.

The lack of available data prevents the creation of a crystallographic data table, which would typically include parameters such as:

Crystal system

Space group

Unit cell dimensions (a, b, c, α, β, γ)

Volume of the unit cell (V)

Number of molecules per unit cell (Z)

Calculated density (ρ)

Without a solved crystal structure, a definitive analysis of the solid-state molecular structure and crystal packing for this compound remains unachievable.

Ethyl 6 Methylpiperidine 2 Carboxylate As a Strategic Synthetic Intermediate

Building Block in the Synthesis of Complex Heterocyclic Scaffolds

The piperidine (B6355638) ring is a privileged scaffold in medicinal chemistry and natural product synthesis. Ethyl 6-methylpiperidine-2-carboxylate serves as a valuable precursor for the elaboration of more complex heterocyclic systems. The inherent functionality of the molecule—a secondary amine, an ester, and a methyl-substituted stereocenter—provides multiple reaction sites for further chemical transformations.

One common strategy involves the modification of the piperidine nitrogen. N-alkylation or N-acylation can introduce a variety of substituents, paving the way for the synthesis of fused or spirocyclic heterocyclic systems. For instance, the nitrogen can be functionalized with a chain containing a suitable group for an intramolecular cyclization reaction, leading to the formation of indolizidine or quinolizidine (B1214090) alkaloid cores.

Furthermore, the ester functionality at the C2 position can be reduced to an alcohol, which can then be used in cyclization reactions, or it can be converted to other functional groups to facilitate the construction of adjacent rings. Research on related 6-oxopiperidine-2-carboxylate (B1261032) derivatives has shown their utility in synthesizing complex structures through reactions like 1,3-dipolar cycloadditions, suggesting that this compound could be a precursor to similar lactam intermediates for further elaboration. nih.gov

The general synthetic utility of piperidine derivatives in constructing complex heterocyclic scaffolds is well-documented, with numerous methods available for their cyclization and functionalization. nih.gov

Precursor for Advanced Piperidine Derivatives and Analogues

The development of novel piperidine derivatives with tailored properties is a significant focus in medicinal chemistry. This compound is an ideal starting point for generating a diverse range of advanced piperidine analogues. The existing methyl group at the C6 position provides a degree of steric and conformational control that can be exploited in diastereoselective reactions.

Modification of the piperidine ring can be achieved through various synthetic strategies. For example, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide range of amines to form amide derivatives. Alternatively, the ester can be subjected to nucleophilic attack by organometallic reagents to introduce new carbon-carbon bonds at the C2 position.

The synthesis of bridged piperidine analogues, which can enhance drug-like properties by increasing the three-dimensional character of a molecule, is another area where this intermediate could be valuable. nih.gov While direct synthesis from this compound is not explicitly detailed in the provided literature, the general principles of creating bridged systems from piperidine precursors are well-established. nih.gov

A variety of synthetic methods for creating substituted piperidines have been developed, including those that could be adapted for the derivatization of this compound. nih.gov

Role in the Elaboration of Chiral Fine Chemicals

Chirality plays a crucial role in the biological activity of many pharmaceutical compounds. This compound possesses two stereogenic centers at the C2 and C6 positions, making it a valuable chiral building block for the enantioselective synthesis of fine chemicals. The relative stereochemistry of the methyl and ester groups (cis or trans) can significantly influence the conformation of the piperidine ring and the outcome of subsequent reactions.

The separation of diastereomers of this compound can be achieved through classical resolution techniques or by chiral chromatography. Once resolved, the enantiomerically pure isomers can be used to synthesize optically active target molecules. For instance, the enantioselective synthesis of related piperidine derivatives has been achieved through methods like kinetic resolution, which could potentially be applied to this compound. whiterose.ac.uk

A patent for the preparation of (2R, 4R)-4-methylpiperidine-2-carboxylic acid ethyl ester, a closely related analogue, highlights the industrial importance of obtaining specific stereoisomers of such piperidine derivatives. google.com The synthesis of enantiomerically pure 6-methylpipecolic acid has also been reported, further underscoring the significance of this structural motif in chiral synthesis. whiterose.ac.uk

The table below summarizes the key stereochemical aspects and potential resolution methods for this compound.

Stereochemical FeatureDescriptionPotential Synthetic Approach
Chiral Centers C2 and C6Asymmetric synthesis or resolution of racemates.
Diastereomers cis and trans isomersDiastereoselective synthesis or separation by chromatography.
Enantiomers (2R, 6R), (2S, 6S), (2R, 6S), (2S, 6R)Chiral resolution (e.g., with chiral acids or enzymes), enantioselective chromatography.

Applications in Diversity-Oriented Synthesis and Combinatorial Chemistry (excluding biological libraries)

Diversity-oriented synthesis (DOS) and combinatorial chemistry are powerful tools for the rapid generation of large collections of structurally diverse small molecules for screening in drug discovery and materials science. nih.govnih.govscispace.com this compound is an excellent scaffold for such synthetic endeavors due to its multiple points of diversification.

The secondary amine at the N1 position can be readily functionalized with a wide variety of building blocks, such as alkyl halides, acyl chlorides, or isocyanates. The ester group at the C2 position provides another handle for diversification, for example, through amidation with a library of amines after hydrolysis to the carboxylic acid.

A hypothetical combinatorial library based on this compound could be constructed as follows:

Scaffold Preparation: Synthesis of the cis and trans diastereomers of this compound.

N1 Diversification: Parallel acylation of the piperidine nitrogen with a set of diverse carboxylic acids.

C2 Diversification: Hydrolysis of the ethyl ester followed by parallel amidation with a library of primary and secondary amines.

This approach would generate a library of compounds with variations at two key positions, allowing for the systematic exploration of the chemical space around the 6-methylpiperidine-2-carboxylate core. The principles of DOS, which focus on creating skeletal diversity, could also be applied by designing reactions that alter the piperidine ring itself in a combinatorial fashion. rsc.org

The table below outlines a potential diversification strategy for this compound in a combinatorial chemistry context.

Diversification PointReaction TypeExample Building Blocks
N1 Position (Amine) AcylationA library of 100 different carboxylic acids.
AlkylationA library of 100 different alkyl halides.
C2 Position (Ester) Amidation (after hydrolysis)A library of 100 different primary and secondary amines.
Reduction followed by etherificationA library of 100 different alcohols.

This strategy could rapidly generate a large library of unique compounds for various screening purposes.

Future Research Directions and Unexplored Avenues in Ethyl 6 Methylpiperidine 2 Carboxylate Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The pursuit of environmentally benign and efficient synthetic routes is a paramount goal in modern organic chemistry. nih.govresearchgate.net Future research in the synthesis of Ethyl 6-methylpiperidine-2-carboxylate should prioritize the development of novel and sustainable methodologies that move beyond classical approaches.

One promising avenue is the exploration of biocatalysis . The use of enzymes, such as transaminases, amine oxidases, and ene-reductases, offers the potential for highly stereoselective syntheses under mild, aqueous conditions. nih.govucd.ie Chemo-enzymatic cascades, combining the strengths of both chemical and biological catalysts, could provide streamlined routes to enantiopure this compound, minimizing the need for protecting groups and reducing waste. nih.govrsc.org For instance, a one-pot cascade involving an amine oxidase and an ene imine reductase could be envisioned for the asymmetric dearomatization of a suitable pyridine (B92270) precursor. nih.gov

Furthermore, the principles of green chemistry should be more rigorously applied. This includes the use of renewable starting materials, such as bio-derived 2,5-bis(aminomethyl)furan, which can be catalytically transformed into piperidine (B6355638) derivatives. rsc.org The development of catalytic systems that operate in greener solvents, or even under solvent-free conditions, would significantly enhance the sustainability of the synthesis. rasayanjournal.co.in The application of heterogeneous catalysts, which can be easily recovered and reused, also represents a key area for future investigation.

MethodologyPotential AdvantagesKey Research Focus
Biocatalysis High stereoselectivity, mild reaction conditions, reduced waste. nih.govrsc.orgDiscovery and engineering of novel enzymes (e.g., transaminases, oxidases) for the asymmetric synthesis of 2,6-disubstituted piperidines. nih.govucd.ie
Chemo-enzymatic Cascades One-pot synthesis, increased efficiency, reduced purification steps. nih.govDesigning compatible chemical and enzymatic reaction steps for streamlined synthesis.
Green Chemistry Approaches Use of renewable feedstocks, safer solvents, and reduced environmental impact. nih.govrsc.orgExploration of bio-based starting materials and development of catalytic processes in sustainable media. rsc.orgrasayanjournal.co.in
Heterogeneous Catalysis Catalyst recyclability, simplified product purification, suitability for continuous processes.Development of robust and selective solid-supported catalysts for piperidine ring formation and functionalization.

Exploration of Underutilized Reactivity and Transformation Pathways

The reactivity of the this compound scaffold is far from fully exploited. Future research should aim to uncover and develop novel transformation pathways that enable the synthesis of diverse and complex derivatives.

A significant area of opportunity lies in the direct C-H functionalization of the piperidine ring. While significant progress has been made in the C-H activation of N-heterocycles, its application to piperazines has been more challenging compared to pyrrolidines and piperidines. nih.gov Developing catalytic systems, for instance, based on manganese, that can selectively activate and functionalize the C-H bonds of this compound would provide a powerful tool for late-stage modification and the rapid generation of analog libraries. chemrxiv.org This approach would circumvent the need for pre-functionalized starting materials and offer a more atom-economical route to novel derivatives.

Furthermore, the exploration of radical cross-coupling reactions presents another exciting frontier. Combining biocatalytic C-H oxidation to introduce a hydroxyl group with subsequent radical cross-coupling could enable the modular and enantioselective assembly of complex piperidine structures. chemistryviews.org This strategy could be applied to this compound to introduce a wide range of substituents at various positions on the ring.

Advanced Stereocontrol Strategies

Achieving precise control over the stereochemistry of the 2,6-disubstituted piperidine core is crucial for its application in areas such as drug discovery. Future research should focus on the development of more advanced and versatile stereocontrol strategies.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, and its application to the synthesis of functionalized piperidines is a burgeoning area of research. acs.orgacs.orgresearchgate.net The development of novel organocatalytic cascade reactions, such as domino Michael addition/aminalization processes, could enable the one-step formation of multiple stereocenters with high enantioselectivity. acs.org Hybrid bio-organocatalytic cascades, where an enzyme generates a key intermediate for a subsequent organocatalyzed transformation, also hold immense potential. ucd.ieresearchgate.net

Moreover, the development of new asymmetric catalytic systems , including those based on transition metals like palladium, can offer alternative and complementary approaches to stereocontrol. nih.gov For instance, palladium(II)-catalyzed 1,3-chirality transfer reactions have been shown to be effective in the synthesis of 2- and 2,6-substituted piperidines with high stereoselectivity. nih.gov The exploration of novel chiral ligands and catalytic conditions will be key to further advancing these methods. The diastereoselective synthesis of both cis- and trans-2,6-disubstituted piperidines from a common intermediate through catalyst control is a particularly attractive goal. researchgate.netacs.org

StrategyKey AdvantagesResearch Opportunities
Organocatalysis Metal-free, environmentally friendly, high enantioselectivity. acs.orgacs.orgDesign of novel organocatalysts and cascade reactions for the stereoselective synthesis of polysubstituted piperidines. acs.orgresearchgate.net
Hybrid Bio-organocatalysis Combines the selectivity of enzymes with the versatility of organocatalysts. ucd.ieresearchgate.netDevelopment of compatible and efficient one-pot bio-organocatalytic systems. ucd.ie
Asymmetric Transition Metal Catalysis High efficiency and selectivity, broad substrate scope. nih.govExploration of new chiral ligands and catalytic systems for the diastereodivergent synthesis of 2,6-disubstituted piperidines. researchgate.netacs.org

Integration with Flow Chemistry and Automated Synthesis

The integration of modern technologies such as flow chemistry and automated synthesis can significantly accelerate the synthesis, optimization, and library generation of this compound derivatives.

Continuous flow chemistry offers numerous advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and the potential for straightforward scale-up. acs.orgorganic-chemistry.orgnih.govacs.org The development of continuous flow protocols for the synthesis of chiral piperidines, including this compound, would enable more efficient and reproducible production. acs.orgorganic-chemistry.orgnih.govacs.org The use of microreactors can further enhance reaction control and efficiency, particularly for highly exothermic or fast reactions. patsnap.comnih.govbeilstein-journals.orgresearchgate.net

Automated synthesis platforms can streamline the entire synthetic workflow, from reaction setup to purification and analysis. researchgate.netyoutube.comnih.gov The development of automated protocols for the synthesis of this compound and its derivatives would facilitate high-throughput screening and the rapid exploration of structure-activity relationships. The use of cartridge-based automated synthesizers can make these advanced techniques more accessible to a broader range of researchers. youtube.com

Deeper Computational Insight into Complex Reaction Dynamics

Computational chemistry provides a powerful lens through which to understand and predict the outcomes of chemical reactions. A deeper computational insight into the synthesis and reactivity of this compound can guide experimental design and accelerate the discovery of new methodologies.

Density Functional Theory (DFT) studies can be employed to elucidate reaction mechanisms, identify key transition states, and rationalize the origins of stereoselectivity in the synthesis of 2,6-disubstituted piperidines. researchgate.net Such studies can help in the rational design of new catalysts and the optimization of reaction conditions to favor the formation of the desired stereoisomer.

Q & A

Q. How is the molecular structure of this compound validated using crystallographic techniques?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is employed to determine bond lengths, angles, and ring puckering. Data refinement uses SHELXL (for small molecules) , and visualization is performed with ORTEP-3 . Displacement parameters (Ueq) are analyzed to assess thermal motion and disorder .
  • Example Data :
AtomxyzUeq (Ų)
C10.830.230.640.025
O41.02-0.140.630.031

Q. What spectroscopic markers are critical for identifying this compound?

  • Methodology :
  • <sup>1</sup>H NMR : Peaks at δ 1.2–1.4 ppm (ethyl CH3), δ 3.5–4.2 ppm (piperidine CH2 and ester OCH2), and δ 2.3–2.7 ppm (methylpiperidine CH3) .
  • IR : Strong C=O stretch at ~1730 cm<sup>-1</sup> (ester) and N-H bend (if present) at ~3300 cm<sup>-1</sup> .

Q. How is purity assessed for this compound in heterogeneous reaction mixtures?

  • Methodology : Combines chromatography (HPLC with C18 columns) and melting point analysis. Purity >98% is confirmed via integration of HPLC peaks (λ = 254 nm) and differential scanning calorimetry (DSC) .

Q. How is in vitro bioactivity data for this compound validated against false positives?

  • Methodology : Counter-screening assays (e.g., thermal shift assays for protein binding) and orthogonal techniques (SPR vs. ITC) confirm target engagement. Artifacts from aggregation or redox activity are ruled out via detergent addition (e.g., Triton X-100) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.